molecular formula C18H17FN2O3S2 B2947018 4-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 897501-83-6

4-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Número de catálogo: B2947018
Número CAS: 897501-83-6
Peso molecular: 392.46
Clave InChI: MDCXCFMEOBVHCG-ZZEZOPTASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 897501-83-6) is a benzothiazole derivative of significant research interest, particularly in the field of metabolic disease research. This compound features a benzothiazol-2-ylidene scaffold with methanesulfonyl and propyl substituents, and has a molecular formula of C18H17FN2O3S2 and a molecular weight of 392.47 g/mol . Structurally related benzothiazole benzenesulfonamides have been identified as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a promising target for the treatment of metabolic disorders including type 2 diabetes, obesity, and metabolic syndrome . These compounds demonstrate considerable potential for modulating glucocorticoid activity within specific tissues, offering a novel therapeutic approach for improving glucose intolerance and insulin resistance . The crystal structures of analogous compounds reveal stabilization through intermolecular hydrogen-bonding interactions such as N—H···N and C—H···O, as well as offset π-π interactions, which are crucial for understanding their binding characteristics and molecular recognition . This product is supplied with a minimum purity of 90% and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Propiedades

IUPAC Name

4-fluoro-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S2/c1-3-10-21-15-9-8-14(26(2,23)24)11-16(15)25-18(21)20-17(22)12-4-6-13(19)7-5-12/h4-9,11H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCXCFMEOBVHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common method involves the condensation of 4-fluorobenzamide with a benzothiazole derivative under specific conditions. The reaction may require the use of catalysts such as Lewis acids and may be carried out under ultrasonic irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound.

Aplicaciones Científicas De Investigación

4-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with specific biological targets.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional uniqueness of 4-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is highlighted through comparisons with analogs (Table 1). Key differences arise in substituents, core heterocycles, and physicochemical properties.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Substituents Key Functional Groups Pharmacological Relevance Reference
Target Compound 2,3-Dihydro-1,3-benzothiazol-2-ylidene 6-methanesulfonyl, 3-propyl, 4-fluoro Sulfonyl, benzamide, fluoro Kinase inhibition, antimicrobial
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide 2,3-Dihydro-2-thienylidene 3-(2-fluorophenyl), 4-methyl, 4-fluoro Benzamide, thienyl, fluoro Anticancer (DNA intercalation)
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide 2,3-Dihydro-1,3-benzothiazol-2-ylidene 6-methyl, 4-methoxy Benzenesulfonamide, methoxy Antidiabetic (PPAR-γ modulation)
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide 1,3-Benzothiazol-2-yl 6-fluoro, 4-(3-methylpiperidinyl)sulfonyl Piperidinyl sulfonyl, benzamide, fluoro Neuroprotective (NMDA receptor antagonism)

Key Findings

Core Heterocycle Influence :

  • The 2,3-dihydro-1,3-benzothiazol-2-ylidene core in the target compound and ’s analog enhances planarity and conjugation compared to the thienylidene core in ’s compound, which reduces steric hindrance but limits π-π stacking interactions .
  • The 1,3-benzothiazol-2-yl core in ’s compound lacks the dihydro ring, increasing rigidity and metabolic stability .

Substituent Effects :

  • Methanesulfonyl vs. Benzenesulfonamide : The target compound’s methanesulfonyl group (electron-withdrawing) improves solubility in polar solvents compared to the bulky benzenesulfonamide in , which enhances lipophilicity and membrane permeability .
  • Fluoro Substituents : The 4-fluoro group in the target compound and ’s analog enhances bioavailability and target binding via halogen bonding, unlike the 4-methoxy group in , which relies on hydrogen bonding .

Tautomerism and Stability :

  • The target compound’s thione-thiol tautomerism (evidenced by IR νC=S at 1247–1255 cm⁻¹ and absence of νS-H) mirrors trends in ’s triazole derivatives, where tautomeric stability influences drug-receptor interactions .

Synthetic Methodologies :

  • The target compound likely follows a synthesis pathway analogous to ’s protocols, involving condensation of sulfonyl-substituted benzamide precursors with heterocyclic amines under reflux conditions .

Crystallographic Validation :

  • X-ray studies for ’s compound (R factor = 0.034) confirm disorder in the thienylidene ring, a feature absent in the target compound’s dihydrobenzothiazole system, which exhibits higher crystallinity due to reduced conformational flexibility .

Research Implications

  • The methanesulfonyl and fluoro groups in the target compound synergize to enhance both solubility and target affinity, making it superior to ’s methoxy-substituted analog in aqueous environments .
  • Compared to ’s piperidinyl sulfonyl derivative, the target compound’s propyl chain may reduce off-target interactions by minimizing hydrophobic bulk .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.